molecular formula C14H11ClN2O2 B11695775 4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide CAS No. 303063-99-2

4-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

Cat. No.: B11695775
CAS No.: 303063-99-2
M. Wt: 274.70 g/mol
InChI Key: LTZJBNXDRVGSJU-CXUHLZMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-hydroxybenzaldehyde . The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and recrystallized to obtain pure 4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide .

Industrial Production Methods

While specific industrial production methods for 4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced hydrazones. Substitution reactions can result in various substituted derivatives .

Comparison with Similar Compounds

4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-chloro-N’-(4-hydroxybenzylidene)benzohydrazide lies in its specific substitution pattern and the resulting biological activities. Its combination of chlorine and hydroxyl groups contributes to its distinct chemical reactivity and potential therapeutic effects .

Properties

CAS No.

303063-99-2

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

4-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-12-5-3-11(4-6-12)14(19)17-16-9-10-1-7-13(18)8-2-10/h1-9,18H,(H,17,19)/b16-9+

InChI Key

LTZJBNXDRVGSJU-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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